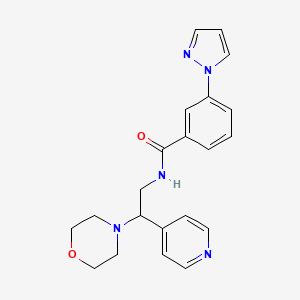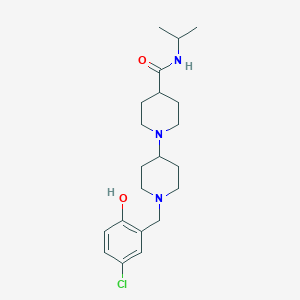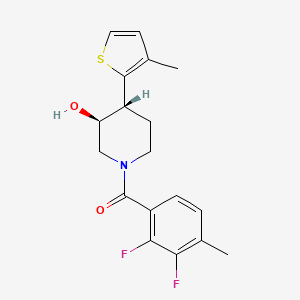![molecular formula C17H22N4O2 B4257362 2-[2-(benzyloxy)ethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone trifluoroacetate](/img/structure/B4257362.png)
2-[2-(benzyloxy)ethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone trifluoroacetate
Descripción general
Descripción
2-[2-(benzyloxy)ethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone trifluoroacetate, also known as Bepotastine besilate, is a non-sedating, selective histamine H1 receptor antagonist. It is used to treat allergic rhinitis and urticaria.
Aplicaciones Científicas De Investigación
2-[2-(benzyloxy)ethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone trifluoroacetate besilate has been extensively studied for its effectiveness in treating allergic rhinitis and urticaria. It has also been investigated for its potential use in treating other allergic conditions, such as asthma and atopic dermatitis. Additionally, 2-[2-(benzyloxy)ethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone trifluoroacetate besilate has been studied for its anti-inflammatory and anti-oxidant properties, as well as its effects on the immune system.
Mecanismo De Acción
2-[2-(benzyloxy)ethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone trifluoroacetate besilate works by selectively blocking the histamine H1 receptor, which is responsible for mediating the symptoms of allergic reactions. By blocking this receptor, 2-[2-(benzyloxy)ethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone trifluoroacetate besilate reduces the release of histamine and other inflammatory mediators, leading to a decrease in symptoms such as itching, sneezing, and nasal congestion.
Biochemical and Physiological Effects
2-[2-(benzyloxy)ethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone trifluoroacetate besilate has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to inhibit the activation of immune cells, such as mast cells and eosinophils. 2-[2-(benzyloxy)ethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone trifluoroacetate besilate has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(benzyloxy)ethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone trifluoroacetate besilate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, making it a reliable and consistent reagent. Additionally, 2-[2-(benzyloxy)ethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone trifluoroacetate besilate has been extensively studied, so there is a large body of literature available on its properties and effects. However, one limitation of 2-[2-(benzyloxy)ethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone trifluoroacetate besilate is that it is primarily used to treat allergic conditions, so its applications in other areas of research may be limited.
Direcciones Futuras
There are several potential future directions for research on 2-[2-(benzyloxy)ethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone trifluoroacetate besilate. One area of interest is its potential use in treating other allergic conditions, such as asthma and atopic dermatitis. Additionally, 2-[2-(benzyloxy)ethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone trifluoroacetate besilate has been shown to have anti-inflammatory and antioxidant properties, so it may have potential applications in treating other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Finally, further research is needed to fully understand the mechanism of action of 2-[2-(benzyloxy)ethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone trifluoroacetate besilate and to identify any potential side effects or limitations of its use.
Propiedades
IUPAC Name |
2-(2-phenylmethoxyethyl)-5-piperazin-1-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c22-17-12-16(20-8-6-18-7-9-20)13-19-21(17)10-11-23-14-15-4-2-1-3-5-15/h1-5,12-13,18H,6-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYSYFKWRFKYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)N(N=C2)CCOCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(1-azepanyl)-N-methyl-N-(2-pyrazinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4257284.png)
![N-[2-(5-methyl-2-thienyl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4257294.png)
![3-(3-fluorophenyl)-4-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperazin-2-one](/img/structure/B4257307.png)
![1-[3-(2-furyl)propanoyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B4257310.png)
![N-(3,5-dimethylphenyl)-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]malonamide](/img/structure/B4257336.png)


![(3R)-1-({1-[1-(3-furylmethyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-3-ol](/img/structure/B4257355.png)
![1-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone](/img/structure/B4257365.png)


![2-{[2-(2,6-dimethylphenoxy)-1-methylethyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B4257384.png)
![N-{3-methoxy-4-[(3-methylbutanoyl)amino]phenyl}-1H-indole-5-carboxamide](/img/structure/B4257385.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-5-(1-piperidinyl)-3(2H)-pyridazinone](/img/structure/B4257393.png)